Home > Products > Building Blocks P5544 > Dihomo-gamma-linolenic acid
Dihomo-gamma-linolenic acid - 1783-84-2

Dihomo-gamma-linolenic acid

Catalog Number: EVT-265656
CAS Number: 1783-84-2
Molecular Formula: C20H34O2
Molecular Weight: 306.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
All-cis-icosa-8,11,14-trienoic acid is an icosatrienoic acid having three cis double bonds at positions 8, 11 and 14. It has a role as a nutraceutical, a human metabolite and a fungal metabolite. It is a fatty acid 20:3 and a long-chain fatty acid. It is a conjugate acid of an all-cis-icosa-8,11,14-trienoate.
A 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14. It differs from arachidonic acid, 5,8,11,14-eicosatetraenoic acid, only at position 5.
Dihomo-gamma-linolenic acid is a natural product found in Mortierella hygrophila, Mortierella alpina, and other organisms with data available.
Dihomo-gamma-linolenic Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 6th, 9th and 12th positions from the methyl end, with all bonds in the cis- configuration.

Arachidonic Acid (AA)

Compound Description: Arachidonic acid (20:4n-6) is an omega-6 polyunsaturated fatty acid. It's a key inflammatory mediator and precursor to eicosanoids like prostaglandins, thromboxanes, and leukotrienes, which are involved in various physiological processes including inflammation, pain, and immune response [, , ].

Gamma-Linolenic Acid (GLA)

Compound Description: Gamma-Linolenic acid (18:3n-6) is an omega-6 polyunsaturated fatty acid found in plant oils like evening primrose oil and borage oil [, , ]. It acts as a precursor to Dihomo-gamma-linolenic acid in the body [, , ].

Relevance: Gamma-linolenic Acid is metabolically upstream of Dihomo-gamma-linolenic acid. It's converted to Dihomo-gamma-linolenic acid through elongation after undergoing Δ6-desaturation [, , , , ]. Both are omega-6 fatty acids with potential anti-inflammatory properties. Their relative levels, along with that of linoleic acid, are indicative of Δ6-desaturase activity, an enzyme crucial in the metabolism of these fatty acids [].

Linoleic Acid (LA)

Compound Description: Linoleic acid (18:2n-6), an essential omega-6 fatty acid obtained from dietary sources, serves as the primary precursor for the synthesis of other omega-6 fatty acids, including Gamma-linolenic acid, Dihomo-gamma-linolenic acid, and Arachidonic Acid [, , , ].

Relevance: Linoleic Acid sits at the beginning of the metabolic pathway leading to Dihomo-gamma-linolenic Acid. It undergoes Δ6-desaturation to form Gamma-linolenic Acid, which is further elongated and desaturated to produce Dihomo-gamma-linolenic acid [, , , ]. Alterations in the activity of Δ6-desaturase, the enzyme responsible for the first step in this pathway, can significantly influence the levels of Dihomo-gamma-linolenic acid and other downstream metabolites [, , , ].

Eicosapentaenoic Acid (EPA)

Compound Description: Eicosapentaenoic Acid (20:5n-3) is an omega-3 polyunsaturated fatty acid primarily found in fatty fish and fish oil. It has known anti-inflammatory properties and competes with Arachidonic acid for metabolism by cyclooxygenase enzymes [, , ].

Relevance: Eicosapentaenoic Acid, while belonging to the omega-3 family, is relevant to the study of Dihomo-gamma-linolenic acid due to its interaction with enzymes in the eicosanoid pathway []. Both EPA and Dihomo-gamma-linolenic acid can influence the production of prostaglandins and potentially modulate inflammatory processes [, , ]. Additionally, the balance between omega-6 fatty acids, including Dihomo-gamma-linolenic acid, and omega-3 fatty acids like EPA is crucial for maintaining optimal health [].

Prostaglandin E1 (PGE1)

Compound Description: Prostaglandin E1 is an eicosanoid derived from Dihomo-gamma-linolenic acid through the cyclooxygenase pathway [, , , ]. It exhibits a range of physiological effects including vasodilation, inhibition of platelet aggregation, and modulation of immune responses [, ].

Relevance: Prostaglandin E1 is a key bioactive metabolite of Dihomo-gamma-linolenic acid and contributes to many of its therapeutic benefits [, , , ]. Understanding the production and actions of Prostaglandin E1 is central to elucidating the physiological roles of Dihomo-gamma-linolenic acid, particularly in the context of inflammation and cardiovascular health [, ].

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2, derived from Arachidonic acid, is a potent inflammatory mediator involved in processes like pain, fever, and vasodilation [, , , ]. It often exhibits opposing effects to Prostaglandin E1.

Relevance: While not directly synthesized from Dihomo-gamma-linolenic acid, Prostaglandin E2 is relevant due to its contrasting activities with Prostaglandin E1, a direct metabolite of Dihomo-gamma-linolenic acid [, , , ]. The balance between these two prostaglandins significantly influences the overall inflammatory response.

Docosahexaenoic Acid (DHA)

Compound Description: Docosahexaenoic Acid (DHA, 22:6n-3) is an omega-3 polyunsaturated fatty acid that plays a crucial role in brain development and function, as well as cardiovascular health [, , ].

Relevance: While not directly in the metabolic pathway of Dihomo-gamma-linolenic acid, DHA, as a major omega-3 fatty acid, contributes to the overall balance of fatty acids in the body, which can indirectly influence Dihomo-gamma-linolenic acid metabolism and function [, , ].

Reference: [] https://www.semanticscholar.org/paper/9025724f502dfc4df20a2e78347647312edd61ad

Thromboxane B2 (TXB2)

Compound Description: Thromboxane B2 is a stable metabolite of Thromboxane A2, a potent vasoconstrictor and platelet aggregator derived from Arachidonic acid []. It serves as a marker for Thromboxane A2 synthesis.

Relevance: Although not directly related to Dihomo-gamma-linolenic acid metabolism, TXB2 levels can be indirectly influenced by the balance between Dihomo-gamma-linolenic acid and Arachidonic acid, as they compete for enzymatic pathways involved in eicosanoid synthesis [, ].

12-Hydroxy-8,10,14-Eicosatrienoic Acid

Compound Description: 12-Hydroxy-8,10,14-eicosatrienoic acid is a metabolite of Dihomo-gamma-linolenic acid generated through the 12-lipoxygenase pathway. While its specific biological activities are not fully elucidated, it represents a potential marker for Dihomo-gamma-linolenic acid metabolism through this pathway [].

Relevance: This compound provides evidence of Dihomo-gamma-linolenic acid metabolism via the 12-lipoxygenase pathway, highlighting the diverse metabolic fates of Dihomo-gamma-linolenic acid beyond the cyclooxygenase pathway [].

15-Hydroxy-8,11,13-Eicosatrienoic Acid

Compound Description: 15-Hydroxy-8,11,13-eicosatrienoic acid is another metabolite of Dihomo-gamma-linolenic acid produced via the 15-lipoxygenase pathway. Like its 12-hydroxy counterpart, its specific biological roles are not well-defined, but it serves as a marker for this alternative metabolic route of Dihomo-gamma-linolenic acid [].

Relevance: This metabolite further emphasizes the diverse metabolic fates of Dihomo-gamma-linolenic acid beyond the cyclooxygenase pathway. Understanding its formation and potential biological activities can provide further insights into the physiological roles of Dihomo-gamma-linolenic acid [].

Tridihomo-gamma-linolenoyl-glycerol

Compound Description: Tridihomo-gamma-linolenoyl-glycerol is a triglyceride containing three molecules of Dihomo-gamma-linolenic acid esterified to a glycerol backbone. It represents a form in which Dihomo-gamma-linolenic acid can be stored and transported within the body [].

Relevance: This triglyceride serves as a source of Dihomo-gamma-linolenic acid and can potentially influence its bioavailability and subsequent metabolism [].

Source and Classification

Dihomo-gamma-linolenic acid is classified as a 20-carbon omega-6 polyunsaturated fatty acid. It is derived from gamma-linolenic acid, which is obtained from various plant oils, including borage oil, blackcurrant seed oil, and evening primrose oil. It serves as a precursor to arachidonic acid and is involved in the biosynthesis of several bioactive lipid mediators, including prostaglandins and leukotrienes .

Synthesis Analysis

Natural Synthesis

In mammals, dihomo-gamma-linolenic acid is synthesized from gamma-linolenic acid through the action of the enzyme delta-6 desaturase, which introduces a double bond into the fatty acid chain. Following this step, dihomo-gamma-linolenic acid can be further desaturated by delta-5 desaturase to form arachidonic acid. The conversion process involves the following key steps:

  1. Desaturation of gamma-linolenic acid (C18:3) to dihomo-gamma-linolenic acid (C20:3).
  2. Further desaturation to arachidonic acid (C20:4), although this conversion is limited in humans due to low delta-5 desaturase activity .

Biotechnological Production

Recent studies have explored the biotechnological production of dihomo-gamma-linolenic acid using genetically modified strains of fungi like Aspergillus oryzae. By overexpressing specific desaturase and elongase genes, researchers have optimized fermentation conditions to enhance yields. Key parameters include:

  • Nutrient sources: Using cassava starch hydrolysate and sodium nitrate.
  • pH control: Maintaining optimal pH levels during fermentation (around pH 6).
  • Temperature: Typically set at 30°C during submerged fermentation .
Molecular Structure Analysis

Dihomo-gamma-linolenic acid has the chemical formula C20H34O2C_{20}H_{34}O_2 and features a long carbon chain with three double bonds located at positions 8, 11, and 14. Its molecular weight is approximately 306.48 g/mol . The structural representation can be described as follows:

  • Carbon chain length: 20 carbons
  • Double bonds: Positioned at specific intervals leading to its classification as a polyunsaturated fatty acid.

The spatial arrangement of these double bonds contributes to its biochemical properties and interactions within cellular membranes.

Chemical Reactions Analysis

Dihomo-gamma-linolenic acid participates in various metabolic pathways through enzymatic reactions:

  1. Cyclooxygenation: Dihomo-gamma-linolenic acid is metabolized by cyclooxygenases (COX) to produce prostaglandins of the 1-series (such as prostaglandin E1), which are known for their anti-inflammatory properties .
  2. Lipoxygenation: It can also be converted into lipoxygenase products like 15-hydroxy-eicosatrienoic acid (15-HETrE), which play roles in inflammation modulation .
  3. Eicosanoid synthesis: The metabolic pathway includes the conversion of dihomo-gamma-linolenic acid to various eicosanoids that influence physiological responses such as inflammation and cell signaling.

These reactions highlight its dual role in promoting anti-inflammatory pathways while also serving as a precursor for pro-inflammatory mediators.

Mechanism of Action

Dihomo-gamma-linolenic acid exerts its biological effects primarily through its metabolites:

  • Anti-inflammatory effects: Its conversion to prostaglandins of the 1-series contributes to reducing inflammation by counteracting the effects of arachidonic acid-derived eicosanoids.
  • Cell signaling modulation: Dihomo-gamma-linolenic acid influences cellular signaling pathways related to immune responses and cell proliferation by altering membrane lipid composition and receptor interactions .

The balance between dihomo-gamma-linolenic acid and arachidonic acid levels in tissues is critical for maintaining homeostasis in inflammatory responses.

Physical and Chemical Properties Analysis

Dihomo-gamma-linolenic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a colorless or pale yellow oil.
  • Solubility: Soluble in organic solvents but less soluble in water.
  • Melting point: Approximately -5°C.
  • Boiling point: Not well-defined due to its complex composition but generally higher than typical fatty acids.

These properties influence its stability, storage conditions, and usability in various applications.

Applications

Dihomo-gamma-linolenic acid has several scientific applications:

  1. Nutraceuticals: Used in dietary supplements for its potential health benefits related to inflammation and cardiovascular health.
  2. Pharmaceuticals: Investigated for therapeutic roles in managing inflammatory diseases such as rheumatoid arthritis, asthma, and dermatitis due to its anti-inflammatory properties .
  3. Cosmetics: Incorporated into skin care products for its moisturizing effects and potential benefits in treating skin conditions.
  4. Research tool: Utilized in studies examining lipid metabolism, inflammatory processes, and cell signaling pathways.
Biosynthesis and Metabolic Pathways

Enzymatic Regulation of DGLA Synthesis from γ-Linolenic Acid (GLA)

Dihomo-γ-linolenic acid (DGLA; 20:3n-6) biosynthesis initiates with the conversion of the essential fatty acid linoleic acid (LA; 18:2n-6) to γ-linolenic acid (GLA; 18:3n-6) via the rate-limiting enzyme Δ6-desaturase (encoded by the FADS2 gene). This enzymatic step exhibits significant interspecies and interindividual variability due to its susceptibility to metabolic inhibition. In mammals, GLA undergoes rapid elongation by the microsomal elongation enzyme ELOVL5 (fatty acid elongase 5) to form DGLA. This elongation reaction is highly efficient, exhibiting minimal metabolic constraints compared to the preceding desaturation step [1] [2] [8].

Key regulatory factors influencing DGLA synthesis include:

  • Nutritional Status: High carbohydrate intake and insulin promote Δ6-desaturase activity, while fasting, diabetes, and aging suppress it. Diabetic conditions significantly impair Δ6-desaturation, reducing GLA and subsequently DGLA formation [1] [6].
  • Hormonal Influences: Glucagon and adrenaline inhibit Δ6-desaturase, whereas insulin stimulates its activity.
  • Co-factor Requirements: Adequate levels of zinc, magnesium, and vitamins B3, B6, and C are essential co-factors for optimal Δ6-desaturase function [2].
  • Feedback Inhibition: Accumulation of downstream metabolites, notably arachidonic acid (ARA) and eicosanoids, negatively regulates Δ6-desaturase expression and activity.
  • Genetic Variation: Polymorphisms in the FADS gene cluster significantly impact baseline Δ6-desaturase efficiency (discussed in detail in Section 1.2).

Consequently, dietary GLA supplementation (e.g., from borage, evening primrose, or blackcurrant seed oils) effectively bypasses the rate-limiting Δ6-desaturation step, leading to a pronounced increase in serum and tissue DGLA levels. Studies consistently demonstrate that GLA administration significantly elevates DGLA concentrations in plasma phospholipids and cellular membranes [4] [7].

Table 1: Impact of GLA Supplementation on Circulating DGLA Levels in Human Studies

Study PopulationGLA Source & Daily DoseDurationIncrease in DGLAReference Source
Healthy AdultsBorage Oil (1.4g GLA)12 weeks↑ ~200% in Plasma Phospholipids [7]
Mild Asthmatic AdultsBorage Oil (2.0g GLA)12 months↑ Significant in Neutrophil Phospholipids [7]
Rheumatoid ArthritisEvening Primrose Oil (540mg GLA)6 months↑ Measurable in Serum Lipids [7]

Role of Δ6- and Δ5-Desaturases in DGLA-Arachidonic Acid (ARA) Metabolic Flux

The metabolic fate of DGLA is primarily determined by the activity of Δ5-desaturase (encoded by the FADS1 gene), which converts DGLA to arachidonic acid (ARA; 20:4n-6). This step is inherently constrained by the relatively low activity and affinity of Δ5-desaturase for its DGLA substrate in humans and rodents compared to the efficiency of the elongation step converting GLA to DGLA [1] [3] [5].

Critical aspects governing the DGLA-to-ARA flux include:

  • Enzyme Kinetics: Δ5-desaturase exhibits lower catalytic efficiency (V~max~) for DGLA compared to Δ6-desaturase for LA, creating a natural bottleneck favoring DGLA accumulation over rapid conversion to ARA, especially when DGLA levels rise (e.g., after GLA supplementation).
  • Pathophysiological Modulation: Δ5-desaturase activity is markedly suppressed in several chronic conditions:
  • Diabetes: Impaired insulin signaling reduces Δ5-desaturase expression and activity [1] [6].
  • Obesity and Metabolic Syndrome: Obesity is characterized by decreased Δ5-desaturase activity and increased Δ6-desaturase activity, leading to elevated DGLA/ARA ratios in plasma lipids [3].
  • Inflammatory States (e.g., RA, Atopic Dermatitis): Chronic inflammation can downregulate FADS1 expression.
  • Pharmacological Inhibition: Specific inhibitors like CP-24879 (a mixed Δ5/Δ6 desaturase inhibitor) can drastically reduce Δ5-desaturase activity, causing substantial DGLA accumulation (e.g., from 2.3% to ~12% of total cellular fatty acids) without altering AA levels, demonstrating the enzyme's pivotal role in controlling this metabolic node [5].
  • Genetic Determinants (FADS Polymorphisms): Common genetic variations (Single Nucleotide Polymorphisms - SNPs) within the FADS1-FADS2 gene cluster on chromosome 11 (11q12.2-q13.1) profoundly impact desaturase activities and consequently PUFA profiles:
  • Minor alleles (e.g., T-allele for rs174537 near FADS1) are strongly associated with reduced Δ5-desaturase activity, resulting in lower ARA and higher DGLA levels in blood and tissues.
  • These polymorphisms significantly influence an individual's baseline DGLA status and their responsiveness to dietary LA or GLA intake, affecting the DGLA/ARA balance [3] [7].

Table 2: Impact of Key FADS Gene Polymorphisms on Desaturase Activity and PUFA Profiles

Polymorphism (SNP)GeneMinor Allele EffectImpact on PUFA MetabolismAssociated Phenotype
rs174537FADS1Reduced Δ5-desaturase activity (↑ DGLA, ↓ ARA)↓ Conversion of DGLA → ARA; ↑ DGLA accumulationAltered inflammatory potential
rs174546FADS1Reduced Δ5-desaturase activity↓ ARA synthesis; Altered DGLA/ARA ratioCardiovascular disease markers
rs3834458FADS2Reduced Δ6-desaturase activity (↓ GLA, ↓ DGLA, ↓ ARA)↓ Conversion of LA → GLA; Overall ↓ n-6 LC-PUFA synthesisAtopic dermatitis risk, Metabolic

The interplay between genetic predisposition, dietary fatty acid intake, and health status creates a complex regulatory network determining the DGLA/ARA ratio, a crucial factor influencing cellular eicosanoid balance.

Competitive Inhibition of ARA Synthesis via DGLA Accumulation

Accumulation of DGLA within cells exerts significant inhibitory effects on the synthesis and action of ARA and its pro-inflammatory metabolites through several competitive mechanisms:

  • Substrate Competition for Δ5-Desaturase: DGLA and its precursor, Eicosatetraenoic Acid (ETA; 20:4n-3), act as direct competitive substrates for Δ5-desaturase. Elevated cellular DGLA concentrations competitively inhibit the conversion of available DGLA itself to ARA, creating a negative feedback loop that further limits ARA production. This is a primary mechanism by which GLA supplementation increases DGLA while often having a variable or even suppressive effect on ARA levels, especially when combined with n-3 PUFAs [4] [5] [7].
  • Competition for Phospholipase A~2~ (PLA~2~): Both DGLA and ARA are esterified into membrane phospholipids. Upon cellular activation (e.g., by inflammatory stimuli), cytosolic PLA~2~ (cPLA~2~) releases these fatty acids from the sn-2 position of phospholipids. Increased incorporation of DGLA into membrane phospholipids at the expense of ARA (due to higher substrate availability) reduces the pool of releasable ARA upon stimulation [3] [5].
  • Competition for Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: DGLA and ARA compete directly for the catalytic binding sites of the oxidative enzymes COX-1, COX-2, and 15-LOX.
  • COX Pathway: When DGLA is metabolized by COX enzymes, it produces the 1-series prostaglandins (e.g., PGE~1~, PGD~1~, PGF~1α~) and thromboxanes (TXA~1~). In stark contrast, ARA metabolism yields the **2-series prostaglandins (e.g., PGE~2~, TXA~2~) and thromboxanes. PGE~1~ possesses biological activities often opposing those of PGE~2~ (vasodilation vs. vasoconstriction, anti-aggregatory vs. pro-aggregatory for platelets, anti-inflammatory vs. pro-inflammatory in many contexts).
  • 15-LOX Pathway: 15-LOX metabolism of DGLA generates 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), a potent inhibitor of leukotriene B~4~ (LTB~4~) synthesis from ARA and an inhibitor of neutrophil chemotaxis and vascular smooth muscle cell proliferation. Conversely, ARA metabolism via 15-LOX produces 15-(S)-hydroxyeicosatetraenoic acid (15-HETE), which has different and often pro-inflammatory effects [1] [4] [5].
  • Alteration of Eicosanoid Receptor Signaling: The eicosanoids derived from DGLA (PGE~1~, 15-HETrE) can bind to and activate receptors that elicit responses counteracting those stimulated by ARA-derived eicosanoids (e.g., PGE~2~ binding to EP receptors). PGE~1~ signals predominantly through the IP receptor (prostacyclin receptor) and certain EP receptor subtypes (e.g., EP2/EP4), leading to increased intracellular cyclic AMP (cAMP) levels, which mediates anti-inflammatory, vasodilatory, and anti-proliferative effects [5].

Table 3: Competitive Interactions and Biological Effects of DGLA vs. ARA Metabolites

Target/PathwayDGLA EffectARA EffectNet Biological Consequence of DGLA Accumulation
Δ5-DesaturaseCompetitive substrate & product inhibitionSubstrateARA Synthesis
COX-1/COX-2↑ Synthesis of 1-series PGs (e.g., PGE~1~)↑ Synthesis of 2-series PGs (e.g., PGE~2~)↑ Vasodilation, ↓ Platelet Aggregation, ↓ Inflammation
15-Lipoxygenase (15-LOX)↑ Synthesis of 15-HETrE↑ Synthesis of 15-HETE↓ Neutrophil Chemotaxis, ↓ LTB~4~ Synthesis, ↓ VSMC Proliferation
Phospholipase A~2~ (PLA~2~)Competes for release from membranesReleased substrate for eicosanoid synthesisAvailability of ARA for eicosanoid production
Eicosanoid Receptors (e.g., EP, IP)PGE~1~ activates IP, EP2, EP4 → ↑ cAMPPGE~2~ activates EP1, EP3 → ↑ Ca^2+^, ↓ cAMP↑ Anti-inflammatory, Anti-proliferative Signaling

Therefore, DGLA accumulation acts as a metabolic counter-regulator to ARA-driven pro-inflammatory and pro-thrombotic pathways. By inhibiting ARA synthesis, reducing ARA release, diverting oxidative metabolism towards less inflammatory or anti-inflammatory eicosanoids (PGE~1~, 15-HETrE), and promoting beneficial receptor signaling, DGLA shifts the overall eicosanoid balance towards resolution and homeostasis. The DGLA/ARA ratio within cellular phospholipids emerges as a critical biochemical indicator of this balance, with higher ratios generally associated with attenuated inflammatory responses in experimental models [1] [3] [4].

Properties

CAS Number

1783-84-2

Product Name

Dihomo-gamma-linolenic acid

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-

InChI Key

HOBAELRKJCKHQD-QNEBEIHSSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

8,11,14 Eicosatrienoic Acid
8,11,14-Eicosatrienoic Acid
Dihomo gamma Linolenic Acid
Dihomo-gamma-Linolenic Acid
Dihomogammalinolenic Acid
Homo gamma Linolenic Acid
Homo-gamma Linolenic Acid
Linolenic Acid, Homo-gamma
Ro 12 1989
Ro 12-1989
Ro 121989

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.